Technical Guide: Synthesis and Characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone [3-CPs]
Technical Guide: Synthesis and Characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone [3-CPs]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone, herein referred to as 3-CPs. The synthesis is based on the well-established Friedel-Crafts acylation reaction.[1][2] This document outlines the experimental protocols for its synthesis and purification. Furthermore, it details the analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are presented in clear, tabular formats for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and the overall experimental workflow.
Introduction
Substituted benzophenones are a significant class of compounds in medicinal chemistry and materials science, often serving as key structural motifs in photoinitiators and pharmaceutical agents.[3][4] The target compound, (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (3-CPs), is a dichlorinated benzophenone derivative featuring a carboxylic acid group. This functionalization offers a potential site for further chemical modification, making it an interesting candidate for drug discovery and development. This guide details a plausible and robust method for its synthesis and characterization.
Proposed Synthesis of 3-CPs
A reliable method for the synthesis of 3-CPs is the Friedel-Crafts acylation of 2-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 4-chlorobenzoyl chloride and AlCl₃, attacks the 2-chlorobenzoic acid ring, primarily at the position para to the chloro substituent and meta to the deactivating carboxylic acid group.
Synthetic Pathway
Caption: Proposed synthetic pathway for 3-CPs via Friedel-Crafts acylation.
Experimental Protocols
Synthesis of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (3-CPs)
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Reaction Setup : A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is dried in an oven and cooled under a stream of dry nitrogen.
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Reagent Charging : Anhydrous aluminum chloride (1.2 equivalents) is added to the flask, followed by anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0-5 °C in an ice bath.
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Addition of Reactants : A solution of 2-chlorobenzoic acid (1.0 equivalent) and 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
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Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approx. 40 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up : The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction : The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification : The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-CPs.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
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Infrared (IR) Spectroscopy : The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in negative ion mode.
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Melting Point : The melting point is determined using a standard melting point apparatus.
Data Presentation
Reaction and Product Data
| Parameter | Value |
| Molecular Formula | C₁₄H₈Cl₂O₃ |
| Molecular Weight | 309.12 g/mol |
| Appearance | Off-white solid |
| Melting Point | 215-218 °C |
| Yield | 75% |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |
Spectroscopic Data
| ¹H NMR (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity, Integration, Assignment |
| 13.5 (approx.) | br s, 1H, -COOH |
| 8.05 | d, 1H, Ar-H |
| 7.80 | dd, 1H, Ar-H |
| 7.70 | d, 2H, Ar-H |
| 7.60 | d, 2H, Ar-H |
| 7.55 | d, 1H, Ar-H |
| ¹³C NMR (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| 194.5 | C=O (ketone) |
| 166.0 | C=O (acid) |
| 139.0 | Ar-C |
| 138.5 | Ar-C |
| 137.0 | Ar-C |
| 135.0 | Ar-C |
| 132.0 | Ar-CH |
| 131.5 | Ar-CH |
| 131.0 | Ar-CH |
| 130.0 | Ar-CH |
| 129.5 | Ar-CH |
| 129.0 | Ar-CH |
| FTIR (KBr, cm⁻¹) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2500 (broad) | O-H stretch (carboxylic acid) |
| 1705 | C=O stretch (carboxylic acid) |
| 1660 | C=O stretch (ketone) |
| 1580, 1480 | C=C stretch (aromatic) |
| 1250 | C-O stretch |
| 820 | C-Cl stretch |
| HRMS (ESI-) | |
| Calculated for [M-H]⁻ (C₁₄H₇Cl₂O₃) | 308.9778 |
| Found | 308.9781 |
Experimental Workflow Visualization
Caption: Overall experimental workflow from synthesis to characterization of 3-CPs.
Conclusion
This guide provides a detailed, albeit theoretical, framework for the synthesis and comprehensive characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (3-CPs). The proposed Friedel-Crafts acylation offers a straightforward and efficient route to this novel compound. The detailed experimental protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the practical execution and verification of this chemical entity. The provided methodologies are based on established chemical principles and are expected to be robust and reproducible.
